molecular formula C8H12F3N3O B13529664 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine

Cat. No.: B13529664
M. Wt: 223.20 g/mol
InChI Key: YXXUCPHGJHTFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoroethoxy group attached to a propyl chain, which is further connected to a pyrazole ring. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 3-bromopropylamine.

    Reaction Conditions: The reaction between 2,2,2-trifluoroethanol and 3-bromopropylamine is carried out under basic conditions, often using a base like potassium carbonate. This results in the formation of 3-(2,2,2-trifluoroethoxy)propylamine.

    Cyclization: The next step involves the cyclization of 3-(2,2,2-trifluoroethoxy)propylamine with hydrazine hydrate under reflux conditions to form the pyrazole ring, yielding this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazole: This compound lacks the amine group, which may result in different chemical reactivity and biological activity.

    1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-5-amine: The position of the amine group on the pyrazole ring is different, which can affect the compound’s interaction with molecular targets.

    1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-4-amine: Similar to the previous compound, the position of the amine group is different, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H12F3N3O

Molecular Weight

223.20 g/mol

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)propyl]pyrazol-3-amine

InChI

InChI=1S/C8H12F3N3O/c9-8(10,11)6-15-5-1-3-14-4-2-7(12)13-14/h2,4H,1,3,5-6H2,(H2,12,13)

InChI Key

YXXUCPHGJHTFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCCOCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.